Cas no 32895-11-7 (N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide)
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide
- Cyclopropanecarboxamide, N-(6-methoxy-2-benzothiazolyl)-
- N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- CS-0260250
- EN300-7472426
- Z27678561
- CHEMBL4459388
- Oprea1_560390
- N-(6-Methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- ASN 03159759
- 32895-11-7
- UX7
- Oprea1_481767
- AKOS000661402
-
- Inchi: 1S/C12H12N2O2S/c1-16-8-4-5-9-10(6-8)17-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15)
- InChI Key: TYZQOTDNVBPGAW-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC3=CC=C(OC)C=C3S2)=O)CC1
Computed Properties
- Exact Mass: 248.06194880g/mol
- Monoisotopic Mass: 248.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 79.5Ų
Experimental Properties
- Density: 1.438±0.06 g/cm3(Predicted)
- Melting Point: 207-209 °C(Solv: ethyl acetate (141-78-6))
- pka: 10.61±0.70(Predicted)
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7472426-0.05g |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
32895-11-7 | 95% | 0.05g |
$345.0 | 2024-05-23 | |
| Enamine | EN300-7472426-0.1g |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
32895-11-7 | 95% | 0.1g |
$416.0 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330920-50mg |
n-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
32895-11-7 | 98% | 50mg |
¥9309.00 | 2024-05-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330920-100mg |
n-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
32895-11-7 | 98% | 100mg |
¥10483.00 | 2024-05-19 | |
| 1PlusChem | 1P028DC9-50mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
32895-11-7 | 95% | 50mg |
$489.00 | 2024-05-05 | |
| 1PlusChem | 1P028DC9-100mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
32895-11-7 | 95% | 100mg |
$576.00 | 2024-05-05 |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide
Introduction to N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide (CAS No. 32895-11-7)
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide), identified by its CAS number 32895-11-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a benzothiazole ring system with a cyclopropane moiety, has garnered attention due to its potential biological activities and synthetic utility.
The benzothiazole core is a well-documented pharmacophore in medicinal chemistry, known for its presence in various bioactive molecules. The 6-methoxy substituent on the benzothiazole ring enhances its solubility and metabolic stability, making it an attractive scaffold for drug development. The cyclopropane group, a three-membered carbon ring, introduces rigidity and conformational constraints to the molecule, which can significantly influence its interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that incorporate both benzothiazole and cyclopropane moieties. These hybrid structures have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific combination of these functional groups in N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide suggests a multifaceted pharmacological profile that warrants further investigation.
One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The benzothiazole moiety can engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, while the cyclopropane ring can induce conformational changes that modulate binding affinity. This dual functionality makes N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide a versatile scaffold for designing molecules with tailored biological activities.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds that combine distinct pharmacophoric elements are often more likely to exhibit novel mechanisms of action and overcome drug resistance. N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide exemplifies this principle by integrating two pharmacologically relevant moieties into a single molecular entity.
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide involves sophisticated organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the cyclopropane ring via cyclopropanation reactions and the introduction of the benzothiazole moiety through nucleophilic substitution or condensation reactions. These synthetic strategies highlight the compound's accessibility while maintaining high levels of purity and yield.
The biological evaluation of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide has revealed several promising activities. In vitro assays have demonstrated its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that this compound exhibits antimicrobial properties against Gram-positive bacteria, making it a candidate for developing novel antibiotics.
The structural features of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide also make it an attractive candidate for further derivatization. By modifying either the benzothiazole or cyclopropane moieties, researchers can explore new chemical space and optimize biological activity. This flexibility underscores the compound's value as a starting point for drug discovery efforts.
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropane carboxamide (CAS No. 32895-11-7) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of a methoxylated benzothiazole ring and a cyclopropane group positions it as a promising candidate for further development in therapeutic areas such as inflammation and antimicrobial infections. The compound's synthetic accessibility and diverse biological activities make it an exciting subject for future research endeavors.
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